

synthesis and characterization of 1-Aminocycloheptanecarboxylic acid

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Compound of Interest

Compound Name: 1-Aminocycloheptanecarboxylic acid

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An In-Depth Technical Guide to the Synthesis and Characterization of **1-Aminocycloheptanecarboxylic Acid**

Foreword: The Structural Significance of Non-Canonical Amino Acids

In the landscape of modern drug discovery and materials science, the demand for molecular diversity is paramount. Non-canonical amino acids, those not found among the 20 proteinogenic building blocks, offer a powerful toolkit for modulating the properties of peptides and other polymers. **1-Aminocycloheptanecarboxylic acid**, a cyclic α,α -disubstituted amino acid, is a noteworthy member of this class. Its rigid cycloheptyl moiety imparts significant conformational constraints, making it a valuable tool for stabilizing specific secondary structures like β -turns and helices in peptides.^{[1][2]} This guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques essential for its unambiguous characterization, aimed at researchers and professionals in chemical synthesis and drug development.

Part 1: Strategic Synthesis of the Cycloheptyl Scaffold

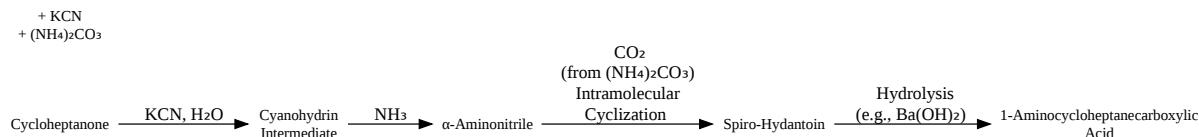
The synthesis of α,α -disubstituted amino acids like **1-aminocycloheptanecarboxylic acid** requires robust and reliable chemical methodologies. The absence of an α -hydrogen precludes

racemization, but the steric hindrance of the quaternary carbon presents a synthetic challenge. Two classic, multicomponent reactions are particularly well-suited for this task: the Bucherer-Bergs synthesis and the Strecker synthesis. Both pathways commence from the readily available starting material, cycloheptanone.

Methodology 1: The Bucherer-Bergs Synthesis

This method is a cornerstone for the synthesis of α,α -disubstituted amino acids, proceeding through a hydantoin intermediate. It involves the one-pot reaction of a ketone, cyanide, and ammonium carbonate.^{[3][4]} The subsequent hydrolysis of the stable hydantoin ring yields the desired amino acid.

Causality and Mechanistic Insight: The reaction is initiated by the formation of a cyanohydrin from cycloheptanone, which then reacts with ammonia (generated *in situ* from ammonium carbonate) to form an aminonitrile via an SN2 reaction.^[5] The aminonitrile's nitrogen atom then performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), leading to a cyano-containing carbamic acid.^[5] This intermediate undergoes intramolecular cyclization and rearrangement to form the thermodynamically stable 5,5-spiro-hydantoin, which is then subjected to harsh hydrolytic conditions to yield the final amino acid.^{[4][5]}



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Caption: Mechanism of the Bucherer-Bergs Synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis

- Hydantoin Formation:

- In a sealed pressure vessel, combine cycloheptanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).[6]
- Add a 1:1 mixture of ethanol and water to dissolve the reagents, forming a solution or slurry.
- Heat the sealed vessel to 80-100°C with vigorous stirring for 12-24 hours. The reaction must be monitored for completion by Thin Layer Chromatography (TLC).
- Rationale: The use of a sealed vessel is critical to contain the ammonia and carbon dioxide generated from the decomposition of ammonium carbonate, ensuring they are available to drive the reaction forward. The ethanol/water co-solvent system aids in dissolving both the organic ketone and the inorganic salts.[5]

- Isolation of the Hydantoin Intermediate:
 - After cooling to room temperature, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~6-7.
 - The spiro-hydantoin intermediate will precipitate out of the solution.
 - Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate is typically stable and can be purified by recrystallization from an ethanol/water mixture.[5]
- Hydrolysis to the Amino Acid:
 - Place the purified hydantoin in a round-bottom flask with a strong base solution (e.g., 25% Ba(OH)₂ or 6M NaOH).
 - Reflux the mixture for 24-48 hours until the hydrolysis is complete (monitored by TLC).
 - Rationale: The hydantoin ring is very stable, requiring harsh basic conditions and prolonged heating for complete hydrolysis to the amino acid salt.
- Final Product Isolation:

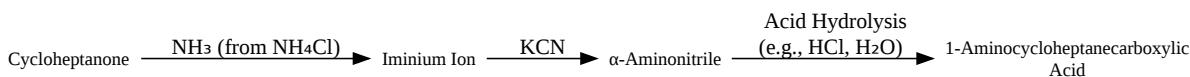
- Cool the reaction mixture. If $\text{Ba}(\text{OH})_2$ was used, add sulfuric acid to precipitate barium sulfate, which is then removed by filtration.
- Acidify the filtrate to the isoelectric point of the amino acid (typically pH ~6) using a strong acid like HCl.
- The zwitterionic **1-aminocycloheptanecarboxylic acid** will precipitate.
- Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.

Methodology 2: The Strecker Synthesis

The Strecker synthesis is another powerful three-component reaction that produces an α -amino acid from an aldehyde or ketone.^[7] The process involves the formation of an α -aminonitrile intermediate, which is subsequently hydrolyzed.^{[8][9]}

Causality and Mechanistic Insight: The reaction begins with the formation of an imine from the reaction of cycloheptanone with ammonia. Ammonium chloride (NH_4Cl) is often used as it provides both ammonia (NH_3) and a mild acid catalyst (NH_4^+) to protonate the carbonyl, activating it for nucleophilic attack.^[8] A cyanide ion (from KCN or NaCN) then attacks the iminium carbon to form the α -aminonitrile.^{[7][10]} The final step is the acid- or base-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.^{[8][9]}

+ NH_4Cl
+ KCN



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Caption: Mechanism of the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis

- α -Aminonitrile Formation:

- In a well-ventilated fume hood, dissolve cycloheptanone (1.0 eq) in a suitable solvent like methanol or ethanol.
- Add an aqueous solution of ammonium chloride (1.2 eq) followed by an aqueous solution of potassium cyanide (1.2 eq). Caution: Cyanide is highly toxic. Handle with extreme care.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the α -aminonitrile by TLC or GC-MS.
- Rationale: The reaction is typically run at room temperature. The use of NH₄Cl provides a buffered source of ammonia and prevents the solution from becoming too basic, which could lead to unwanted side reactions of the cyanide.[\[8\]](#)

- Hydrolysis of the Nitrile:

- Upon completion, concentrate the reaction mixture under reduced pressure to remove the alcohol solvent.
- Add a strong acid (e.g., 6M HCl) to the residue.
- Heat the mixture to reflux for 6-12 hours. This step hydrolyzes the nitrile to the carboxylic acid and protonates the amine, forming the hydrochloride salt.[\[8\]](#)
- Rationale: Acidic hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds through a protonated nitrile intermediate, which is attacked by water.[\[7\]](#)

- Product Isolation:

- After cooling, wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or organic impurities.
- Neutralize the aqueous layer by adding a base (e.g., NaOH or an ion-exchange resin) to adjust the pH to the isoelectric point (~pH 6).
- The final amino acid product will precipitate as a zwitterion.

- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Comparison of Synthetic Routes

Feature	Bucherer-Bergs Synthesis	Strecker Synthesis
Starting Materials	Ketone, KCN, $(\text{NH}_4)_2\text{CO}_3$	Ketone, KCN, NH_4Cl
Key Intermediate	Spiro-hydantoin	α -Aminonitrile
Reaction Conditions	Higher temperature (80-100°C), sealed vessel	Room temperature for first step, reflux for hydrolysis
Hydrolysis Step	Typically basic (NaOH, $\text{Ba}(\text{OH})_2$)	Typically acidic (HCl)
Advantages	Often higher yields for hindered ketones; stable, isolable intermediate.	Milder initial reaction conditions.
Disadvantages	Requires high temperatures and pressure; harsh hydrolysis conditions.	Handling of toxic cyanide; hydrolysis can be lengthy.

Part 2: Unambiguous Characterization

Confirming the structure and purity of the synthesized **1-aminocycloheptanecarboxylic acid** is a critical step. A combination of spectroscopic techniques provides a comprehensive analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

- ^1H NMR: The spectrum is expected to be relatively simple. The twelve protons on the cycloheptane ring will be chemically non-equivalent and will appear as a series of complex, overlapping multiplets in the aliphatic region, typically between 1.4-2.2 ppm. Due to the zwitterionic nature in neutral solution (D_2O), the amine and carboxylic acid protons may be exchanged and not visible, or appear as a very broad signal.

- ^{13}C NMR: The spectrum will provide clear evidence of the carbon skeleton. The key signals to identify are:
 - The quaternary carbonyl carbon (C=O) at approximately 175-185 ppm.
 - The quaternary α -carbon (C-NH₃⁺) at around 60-70 ppm.
 - Multiple signals for the seven cycloheptane methylene carbons (-CH₂-) in the range of 20-45 ppm.

| Predicted NMR Data for **1-Aminocycloheptanecarboxylic Acid** | | :--- | :--- | | ^1H NMR | ~1.4 - 2.2 ppm (m, 12H, cycloheptyl -CH₂-) | | ^{13}C NMR | ~175-185 ppm (C=O), ~60-70 ppm (α -C), ~20-45 ppm (cycloheptyl -CH₂-) | (Note: Chemical shifts are approximate and can vary based on solvent and pH.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. As a solid (KBr pellet), the amino acid exists as a zwitterion.

- -NH₃⁺ Stretch: A very broad, strong absorption band from ~2500-3300 cm^{-1} , which will overlap with the O-H stretch of any residual water and the C-H stretches. This broadness is characteristic of the hydrogen-bonded ammonium group.[11]
- C-H Stretch: Sharp peaks appearing on top of the broad -NH₃⁺ band, typically between 2850-2950 cm^{-1} .[12]
- C=O Stretch (Carboxylate): A strong, sharp absorption band for the asymmetric stretch of the carboxylate anion (COO⁻) around 1580-1650 cm^{-1} .
- N-H Bend: A medium intensity band around 1500-1550 cm^{-1} corresponding to the bending vibration of the -NH₃⁺ group.

| Expected IR Absorption Frequencies | | :--- | :--- | | Functional Group | **Characteristic Absorption (cm^{-1}) ** | | N-H Stretch (Ammonium) | 2500 - 3300 (very broad, strong) | | C-H Stretch (Aliphatic) | 2850 - 2950 (medium, sharp) | | C=O Stretch (Carboxylate) | 1580 - 1650 (strong) | | N-H Bend (Ammonium) | 1500 - 1550 (medium) |

Mass Spectrometry (MS)

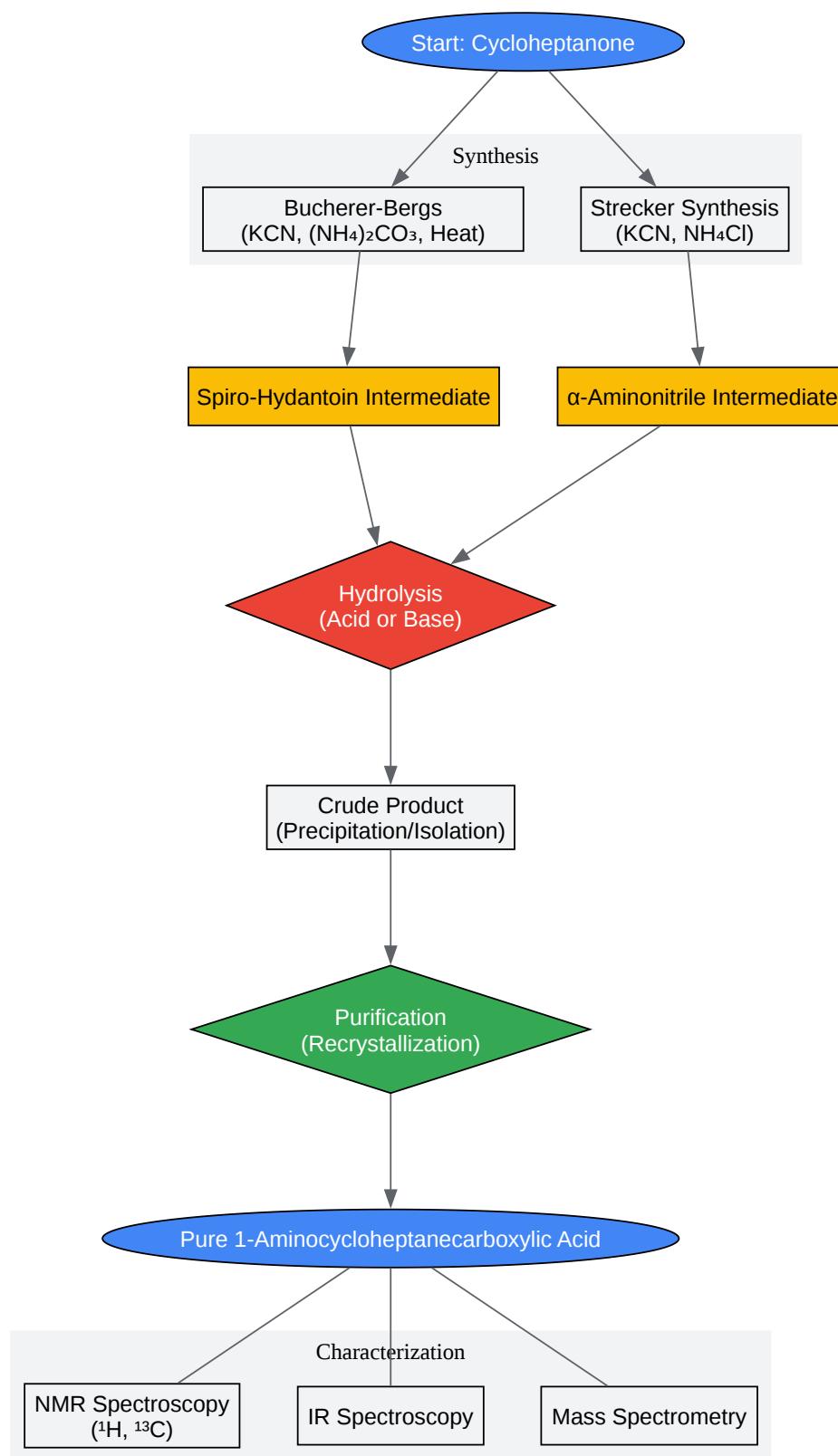
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI) is common for polar molecules like amino acids.

- Molecular Ion: The calculated molecular weight is 157.21 g/mol .[\[13\]](#) In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule $[M+H]^+$ at $m/z = 158.2$.
- Key Fragmentation: A characteristic fragmentation pathway for α -amino acids is the loss of the carboxyl group as CO_2 and H_2O (a net loss of 46 Da) or the loss of the entire $COOH$ group (45 Da), leading to a fragment corresponding to the iminium ion. A peak at $m/z = 112.1$ ($[M+H - H_2O - CO]^+$ or $[M+H - COOH]^+$) would be a strong indicator of the correct structure. [\[14\]](#)

| Expected Mass Spectrometry Data (ESI+) || :--- | :--- | | Ion | Expected m/z || $[M+H]^+$ | 158.2 |
| $[M+H - COOH]^+$ | 113.1 |

Part 3: Integrated Synthesis and Characterization Workflow

The entire process, from selecting a synthetic route to final validation, can be visualized as a cohesive workflow. This ensures that each step is logically connected and that checkpoints for purity and identity are integrated throughout.

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Caption: Integrated workflow from synthesis to characterization.

Conclusion

1-Aminocycloheptanecarboxylic acid is an accessible yet powerful building block for chemical and pharmaceutical research. Both the Bucherer-Bergs and Strecker syntheses offer viable and scalable routes from cycloheptanone, each with distinct advantages regarding reaction conditions and intermediate stability. The choice of method may depend on available equipment (e.g., pressure vessels) and desired scale. A rigorous analytical approach combining NMR, IR, and mass spectrometry is non-negotiable for confirming the identity and ensuring the high purity required for subsequent applications, particularly in the synthesis of bioactive peptides where structural integrity is paramount.

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